REACTION_SMILES
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[BH3:4].[CH3:1][S:2][CH3:3].[F:5][c:6]1[c:7]([CH2:14][C:15](=[O:16])[OH:17])[cH:8][cH:9][c:10]([OH:13])[c:11]1[F:12].[O:18]1[CH2:19][CH2:20][CH2:21][CH2:22]1>>[F:5][c:6]1[c:7]([CH2:14][CH2:15][OH:16])[cH:8][cH:9][c:10]([OH:13])[c:11]1[F:12]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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B
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CSC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)Cc1ccc(O)c(F)c1F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Type
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product
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Smiles
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OCCc1ccc(O)c(F)c1F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |